1-Amino-cyclopropanecarboxylic acid (6-trifluoromethoxybenzothiazol-2-yl)amide
Description
Properties
IUPAC Name |
1-amino-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]cyclopropane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N3O2S/c13-12(14,15)20-6-1-2-7-8(5-6)21-10(17-7)18-9(19)11(16)3-4-11/h1-2,5H,3-4,16H2,(H,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHJUBFOQPVMTSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)NC2=NC3=C(S2)C=C(C=C3)OC(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Amino-cyclopropanecarboxylic acid (6-trifluoromethoxybenzothiazol-2-yl)amide can be approached through several methods:
Alkylation of Glycine Equivalents with 1,2-Electrophiles: This method involves the alkylation of glycine equivalents with electrophiles to form the cyclopropane ring.
Intramolecular Cyclization of γ-Substituted Amino Acid Derivatives: This approach uses γ-substituted amino acid derivatives to form the cyclopropane ring through intramolecular cyclization.
Alkene Cyclopropanation: This method involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to achieve high yields and purity.
Chemical Reactions Analysis
1-Amino-cyclopropanecarboxylic acid (6-trifluoromethoxybenzothiazol-2-yl)amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the benzothiazole moiety, to introduce different substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
The compound's structure allows it to serve as a potential candidate for drug development. Its conformational rigidity makes it a valuable analog of natural amino acids, which can be explored for therapeutic applications.
Plant Growth Regulation
Derivatives of 1-amino-cyclopropanecarboxylic acid are recognized for their role as plant growth regulators. They can influence various physiological processes in plants, enhancing growth and yield.
Peptidomimetics
This compound can be utilized in designing peptidomimetics, which are molecules that mimic the structure and function of peptides. This application is significant in drug design, particularly for targeting protein-protein interactions.
Case Studies and Research Findings
- Anticancer Activity : Studies have demonstrated that related compounds exhibit significant anticancer properties. For instance, derivatives have shown efficacy against various human tumor cell lines, indicating potential use in cancer therapeutics .
- Cognitive Enhancements : Research indicates that compounds similar to 1-amino-cyclopropanecarboxylic acid can enhance cognitive functions in animal models, suggesting applications in treating cognitive deficits associated with psychiatric disorders .
- Plant Hormone Precursor : The compound acts as a precursor to ethylene, a critical plant hormone involved in growth regulation and stress responses . This highlights its potential role in agricultural biotechnology.
Mechanism of Action
The mechanism of action of 1-Amino-cyclopropanecarboxylic acid (6-trifluoromethoxybenzothiazol-2-yl)amide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Enantiomeric Derivatives
The compound’s enantiomers, (S)- and (R)-2-Amino-N-(6-trifluoromethoxybenzothiazol-2-yl)-propionamide (compounds 4 and 5 in ), share its benzothiazole core but differ in stereochemistry. Both enantiomers exhibit identical HPLC-MS profiles (m/z 305.9) and similar yields (71% and 59%, respectively), suggesting comparable synthetic efficiency. However, their stereochemical divergence may influence biological activity, as seen in other chiral drugs, though specific data on their metabolic or therapeutic differences remain unreported .
Cyclopropanecarboxylic Acid Derivatives in Pesticides
Structurally related cyclopropanecarboxylic acid derivatives, such as 1-(((2,4-dichlorophenyl)amino)carbonyl)-cyclopropanecarboxylic acid (cyclanilide) and triazole-containing analogs (etaconazole, propiconazole), highlight the role of substituents in determining application. Unlike the target compound’s benzothiazole group, these pesticides feature dichlorophenyl or triazole moieties, enabling herbicidal or antifungal activity . This underscores the pharmacological significance of the trifluoromethoxybenzothiazole group in targeting neurological or oncological pathways rather than agricultural pests.
Riluzole Prodrug Candidates
The target compound’s design aligns with riluzole prodrug strategies aimed at circumventing CYP1A2-dependent metabolism variability. Unlike riluzole itself, which suffers from inconsistent plasma exposure due to CYP1A2 polymorphisms, the O-benzylserine derivative (another prodrug candidate in ) demonstrated stability in intestinal, microsomal, and plasma assays, suggesting improved pharmacokinetic consistency .
Data Table: Comparative Analysis of Key Compounds
Biological Activity
1-Amino-cyclopropanecarboxylic acid (6-trifluoromethoxybenzothiazol-2-yl)amide is a compound that has garnered attention in recent research for its potential biological activities, particularly in the fields of neuroprotection and agricultural enhancement. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables and findings from various studies.
Chemical Composition and Structure
The compound is characterized by a cyclopropane structure with an amino group and a carboxylic acid, along with a substituent containing a trifluoromethoxybenzothiazole moiety. This unique structure contributes to its diverse biological effects.
Neuroprotective Properties
Research indicates that derivatives of 1-amino-cyclopropanecarboxylic acid (ACPC) exhibit significant neuroprotective properties, particularly through their interaction with NMDA receptors.
- NMDA Receptor Modulation : ACPC acts as a partial agonist at the glycine recognition site of the NMDA receptor, which is crucial in mediating excitatory neurotransmission in the central nervous system. Studies have shown that it can reduce neuronal cell damage induced by NMDA exposure, thereby providing neuroprotection against excitotoxicity .
Efficacy in Animal Models
- In vivo studies demonstrated that ACPC significantly reduced seizure induction and cell death in NMDA-treated hippocampal neurons. The compound was able to block convulsions and death produced by NMDA exposure at concentrations as low as 0.7 to 0.9 μM .
Agricultural Applications
ACPC has also been explored for its potential to enhance plant resilience, particularly in maize.
Enhancing Plant Resistance
- A study highlighted that ACCA (1-amino-cyclopropane-1-carboxylic acid), a closely related compound, improves maize resistance against pathogens and drought stress. The binding energy of ACCA was found to be −9.98 kcal/mol, indicating strong interactions with plant defense proteins .
- Ethylene Biosynthesis : ACCA modulates ethylene production in plants, which plays a critical role in plant defense mechanisms against various stress factors. This modulation enhances the plant's ability to cope with environmental stressors and pathogens .
Summary of Biological Activity
The following table summarizes key findings on the biological activity of 1-amino-cyclopropanecarboxylic acid (6-trifluoromethoxybenzothiazol-2-yl)amide:
Case Studies
- Neuroprotective Study : In a controlled experiment involving cultured rat spinal cord neurons, ACPC was shown to significantly reduce cell damage caused by NMDA exposure when administered at concentrations of 1 mM . This study underscores the potential for ACPC in therapeutic applications for neurodegenerative conditions.
- Agricultural Application : Research on maize indicated that applying ACCA could lead to increased yields by enhancing the plant's resilience against stressors like drought and pathogenic attacks. The study concluded that ACCA could be an effective strategy for improving crop productivity under challenging environmental conditions .
Q & A
Q. What are the recommended synthetic routes for 1-amino-cyclopropanecarboxylic acid (6-trifluoromethoxybenzothiazol-2-yl)amide, and how can yield optimization be achieved?
- Methodological Answer : The synthesis of benzothiazole-cyclopropane hybrids typically involves coupling cyclopropane carboxylic acid derivatives with functionalized benzothiazoles. For example, cyclopropane dicarboxylic acid derivatives can be synthesized via cyclopropanation reactions using thiosemicarbazide and phosphorous oxychloride under reflux conditions . The benzothiazole moiety (6-trifluoromethoxy-substituted) may be prepared via nucleophilic aromatic substitution or palladium-catalyzed coupling. Final amidation can be achieved using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous DMF. Yield optimization requires strict control of reaction stoichiometry, temperature (e.g., 0–5°C during activation), and purification via recrystallization or preparative HPLC .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify cyclopropane ring integrity (characteristic δ 1.2–2.0 ppm for cyclopropane protons) and benzothiazole substitution patterns.
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₄H₁₂F₃N₃O₂S) with <2 ppm error.
- HPLC-PDA/ELSD : Assess purity (>95%) using a C18 column with acetonitrile/water gradients.
- X-ray Crystallography : Resolve stereochemical ambiguities, if applicable .
Q. How can researchers design preliminary biological activity screens for this compound?
- Methodological Answer : Prioritize assays based on structural analogs. For example:
- Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria and fungi.
- Anti-inflammatory Potential : COX-1/COX-2 inhibition assays or LPS-induced cytokine suppression in macrophages.
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and non-cancerous cells (e.g., HEK293) to evaluate selectivity .
Advanced Research Questions
Q. What computational strategies can predict the binding affinity of this compound to benzothiazole-associated targets (e.g., kinases or GPCRs)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like EGFR or PARP-1. Focus on the trifluoromethoxy group’s role in hydrophobic pockets and hydrogen bonding.
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-target complexes (50–100 ns trajectories) using AMBER or GROMACS.
- Free Energy Calculations : MM-PBSA/GBSA to quantify binding energy contributions .
Q. How does the trifluoromethoxy group influence metabolic stability and pharmacokinetic properties?
- Methodological Answer :
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Compare with non-fluorinated analogs.
- LogP/D Measurements : Determine lipophilicity (shake-flask method) to assess blood-brain barrier penetration.
- CYP450 Inhibition Assays : Evaluate potential for drug-drug interactions using fluorogenic substrates .
Q. What strategies resolve contradictory data in structure-activity relationship (SAR) studies for benzothiazole-cyclopropane hybrids?
- Methodological Answer :
- Orthogonal Assays : Validate activity across multiple platforms (e.g., enzymatic vs. cell-based assays).
- Proteomics Profiling : Identify off-target effects via thermal shift assays or affinity pull-downs.
- Crystallographic Analysis : Resolve discrepancies in binding modes caused by trifluoromethoxy orientation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
